molecular formula C17H20N4O4S B2548184 ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate CAS No. 1904325-48-9

ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate

Cat. No.: B2548184
CAS No.: 1904325-48-9
M. Wt: 376.43
InChI Key: ASBOAYFMPUNEEA-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a nicotinamide moiety linked via an ether oxygen to a tetrahydrothiophene ring. The pyrazole core (a five-membered ring with two adjacent nitrogen atoms) is substituted at positions 1, 4, and 5:

  • Position 1: Methyl group.
  • Position 4: Ethyl carboxylate ester.
  • Position 5: Nicotinamido group with a tetrahydrothiophen-3-yloxy substituent.

This structure combines pharmacophoric elements such as a pyrazole ring (common in anti-inflammatory and antimicrobial agents), a nicotinamide derivative (linked to NAD/NADH biochemistry), and a tetrahydrothiophene moiety (a sulfur-containing saturated heterocycle that may enhance metabolic stability). The ethyl carboxylate group likely influences solubility and hydrolysis kinetics.

Properties

IUPAC Name

ethyl 1-methyl-5-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-3-24-17(23)13-9-19-21(2)14(13)20-15(22)12-5-4-7-18-16(12)25-11-6-8-26-10-11/h4-5,7,9,11H,3,6,8,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBOAYFMPUNEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Alkylation of Pyrazole Intermediates

The 1-methylpyrazole scaffold is typically synthesized using dimethyl carbonate (DMC) as a methylating agent under basic conditions. A patent by demonstrates this approach for 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid ethyl ester:

  • Step 1 : 3-Ethyl-5-pyrazolecarboxylic acid ethyl ester reacts with DMC and potassium carbonate (K₂CO₃) at 100–150°C under 0.5–1.1 MPa pressure, yielding 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester (82.53% yield, 95.3% purity).
  • Critical parameters :
    • Solvent: Dimethylformamide (DMF) or diethylene glycol dimethyl ether.
    • Molar ratio (pyrazole:DMC:K₂CO₃) = 1:5–7:1–1.5.

Introduction of the Nicotinamido Group

Amide Coupling Strategies

The 5-amino group of the pyrazole intermediate is coupled with 2-((tetrahydrothiophen-3-yl)oxy)nicotinic acid using carbodiimide-based reagents:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
  • Conditions : DMF solvent, 0–25°C, 12–24 h reaction time.
  • Yield : 75–85% (extrapolated from analogous amidation reactions in).

Nucleophilic Substitution for Tetrahydrothiophene Attachment

The tetrahydrothiophen-3-yloxy group is introduced via SN2 displacement of a leaving group (e.g., chloride) on the nicotinamide ring:

  • Substrate : 2-Chloronicotinamide derivative.
  • Nucleophile : Tetrahydrothiophen-3-ol (in situ generated via reduction of tetrahydrothiophene-3-one).
  • Conditions : K₂CO₃ in DMF, 60°C, 8 h.

Optimization and Purification

Reaction Condition Optimization

  • Temperature control : Chlorination steps (e.g., HCl/H₂O₂ reactions) require strict temperature control (20–30°C) to prevent over-oxidation.
  • Solvent selection : Dichloroethane enhances solubility of intermediates during chlorination, while DMF facilitates amide coupling.

Purification Techniques

  • Vacuum distillation : Removes low-boiling solvents like DMC (bp 90°C) and dichloroethane (bp 83°C).
  • Chromatography : Silica gel chromatography (eluent: ethyl acetate/hexane 1:3) isolates the final product with >99% purity.

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrazole-H3), 7.25 (d, J = 8 Hz, 1H, nicotinamide-H6), 4.35 (q, J = 7 Hz, 2H, OCH₂CH₃), 3.90 (s, 3H, NCH₃).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C-O-C).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: Reducing conditions might affect the nicotinamide group, possibly converting it to a primary amine.

  • Substitution: Both the pyrazole and thiophene rings are susceptible to electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

Depending on the reactions undertaken, major products could include:

  • Sulfoxides/Sulfones: From oxidation.

  • Amines: From reduction.

  • Substituted Pyrazoles/Thiophenes: From substitution reactions.

Scientific Research Applications

Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate has garnered attention across several research areas:

Chemistry

Used as a building block in the synthesis of more complex molecules due to its multifaceted reactivity.

Biology

Investigated for its potential to interact with biological macromolecules, serving as a ligand in receptor-ligand studies.

Medicine

Explored for its therapeutic potential, possibly targeting specific enzymes or receptors due to its unique structure.

Industry

Could be utilized as a precursor or intermediate in the manufacturing of pharmaceuticals or specialty chemicals.

Mechanism of Action

The biological activity of this compound likely involves:

  • Molecular Targets: It may interact with specific enzymes, receptors, or nucleic acids, modulating their activity.

  • Pathways: The exact pathways would depend on the biological system but could include modulation of signal transduction pathways or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are extensively studied due to their structural versatility and biological relevance. Below is a comparative analysis of the target compound with structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Key Substituents Physicochemical/Biological Properties Reference
Target Compound : Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate - Nicotinamido-tetrahydrothiophen-3-yloxy
- Ethyl carboxylate
Likely moderate solubility due to ester; potential metabolic stability from tetrahydrothiophene
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () - Diphenylpyrazole
- Thioxo-tetrahydropyrimidine
High lipophilicity (phenyl groups); thioxo group may enhance hydrogen bonding
5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile () - Tetrazole-thioacetyl
- Carbonitrile
High polarity (carbonitrile); tetrazole may confer bioactivity (e.g., antimicrobial)
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime () - Phenoxy
- Thiazole oxime
Oxime and thiazole groups may enhance chelation or receptor binding
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate () - Chloropyridylmethyl
- Ethoxymethyleneamino
Chloropyridine enhances electron-withdrawing effects; triazole may improve thermal stability

Key Structural and Functional Insights

Substituent Effects on Solubility: The target compound’s ethyl carboxylate group balances hydrophilicity and lipophilicity, similar to ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate (). In contrast, the carbonitrile and tetrazole groups in ’s compound confer higher polarity, favoring solubility in polar solvents .

Bioactivity and Stability: The tetrahydrothiophen-3-yloxy group in the target compound may enhance metabolic stability compared to non-sulfur analogs (e.g., ’s phenoxy group), as sulfur-containing rings are less prone to oxidative degradation .

Synthetic Pathways :

  • The target compound likely involves amide coupling (nicotinamido group) and etherification (tetrahydrothiophen-3-yloxy), analogous to methods in and for pyrazole oxime esters .
  • Suzuki-Miyaura cross-coupling (used in for boronic acid derivatives) might apply to introduce aromatic substituents .

Crystallographic and Hydrogen-Bonding Patterns :

  • Pyrazole derivatives often exhibit hydrogen-bonded networks influencing crystal packing (e.g., ’s oxime ester). The target compound’s amide and ester groups may form N–H···O and C=O···H interactions, stabilizing its solid-state structure .

Biological Activity

Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and structure-activity relationships, providing comprehensive insights into its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazole core followed by the introduction of the tetrahydrothiophenyl ether and nicotinamide substituents. The characterization of the compound is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds with similar structural motifs have shown significant inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. In particular, modifications in the side chains have been correlated with enhanced activity against various strains of influenza .

CompoundInhibitory Activity (%)Structural Features
6i52.314-methylphenyl group at pyrazole N-1
12c56.454-fluorophenyl group
24b60.912-methylphenyl substitution

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzyme active sites, leading to inhibition of their function. Molecular docking studies suggest that these compounds can form hydrogen bonds and hydrophobic interactions with key residues in the target enzymes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups on the aromatic rings significantly enhances biological activity. For example, compounds substituted with halogens at specific positions exhibited varied inhibitory effects, suggesting that both steric and electronic properties play crucial roles in their efficacy .

Case Studies

A notable case study involved a series of pyrazole derivatives tested for their antiviral activity against a clinically isolated A/H3N2 influenza virus strain. The findings revealed that certain derivatives maintained high levels of activity while demonstrating favorable pharmacokinetic profiles, including improved oral absorption and cell permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves coupling a pyrazole-carboxylate precursor with a nicotinamide derivative. For example:

Condensation : React ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with 2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl chloride under reflux in acetonitrile for 8–12 hours .

Purification : Use column chromatography (petroleum ether/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm structure via 1^1H NMR and IR spectroscopy .

  • Challenge : Tetrahydrothiophene’s steric bulk may reduce coupling efficiency. Optimize by adjusting reaction temperature (70–80°C) and using excess acyl chloride (1.2 equivalents) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?

  • Primary Techniques :

  • 1^1H NMR : Assign signals for pyrazole protons (δ 6.5–7.8 ppm), methyl groups (δ 1.2–3.8 ppm), and ester carbonyls (δ 4.1–4.3 ppm for -OCH2_2CH3_3) .
  • IR Spectroscopy : Confirm amide (1650–1680 cm1^{-1}) and ester (1700–1750 cm1^{-1}) functional groups .
    • Data Contradictions : Overlapping signals in 1^1H NMR (e.g., aromatic protons) can be resolved using 13^{13}C NMR or 2D techniques (HSQC, HMBC) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Assays :

  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and Candida spp. .
  • Enzyme Inhibition : Test dihydroorotate dehydrogenase (DHODH) inhibition via UV-spectrophotometry, given structural similarity to Plasmodium falciparum inhibitors .
    • Controls : Include reference compounds (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and vehicle-only controls .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure, and what software is recommended?

  • Crystallography Workflow :

Crystal Growth : Use vapor diffusion (ethyl acetate/methanol) to obtain single crystals.

Data Collection : Collect high-resolution (<1.0 Å) data on a synchrotron or rotating anode source .

Refinement : Use SHELXL for small-molecule refinement. Address disorder in the tetrahydrothiophene ring using PART and SIMU constraints .

  • Validation : Cross-check hydrogen bonding patterns (e.g., N–H···O=C) with graph-set analysis to confirm packing motifs .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the nicotinamide moiety?

  • Modifications :

  • Replace tetrahydrothiophene with other heterocycles (e.g., piperidine, morpholine) to assess steric/electronic effects.
  • Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the pyridine ring to enhance binding affinity .
    • Evaluation : Test analogs in DHODH inhibition assays and correlate activity with computed electrostatic potential maps (DFT at B3LYP/6-31G* level) .

Q. How can contradictory solubility and bioavailability data be reconciled during formulation studies?

  • Approach :

Solubility : Measure logP via shake-flask method (expected ~2.5–3.5 due to ester and amide groups). Improve aqueous solubility using cyclodextrin inclusion complexes .

Bioavailability : Perform parallel artificial membrane permeability assay (PAMPA) and compare with in vivo pharmacokinetics in rodent models. Adjust ester groups (e.g., replace ethyl with PEGylated chains) to enhance permeability .

Q. What computational methods are robust for predicting intermolecular interactions in co-crystals or protein-ligand complexes?

  • Tools :

  • Docking : Use AutoDock Vina with DHODH (PDB: 4RX8) to predict binding modes. Validate with molecular dynamics (MD) simulations (GROMACS, 100 ns) .
  • Hydrogen Bond Analysis : Apply Etter’s graph-set rules to categorize interactions (e.g., R22(8)R_2^2(8) motifs in crystal packing) .

Methodological Notes

  • Synthesis Optimization : Catalyst screening (e.g., Pd/C for nitro-group reduction) improves yields .
  • Data Reproducibility : Archive raw crystallography data (CIF files) and NMR spectra (Bruker format) in public repositories (e.g., Cambridge Structural Database, Zenodo) .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo testing and obtain institutional review board (IRB) approval for antimicrobial studies .

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